N-[1-(2-bromophenyl)ethyl]-2-chloroacetamide
CAS No.: 790272-21-8
Cat. No.: VC6917436
Molecular Formula: C10H11BrClNO
Molecular Weight: 276.56
* For research use only. Not for human or veterinary use.
![N-[1-(2-bromophenyl)ethyl]-2-chloroacetamide - 790272-21-8](/images/structure/VC6917436.png)
Specification
CAS No. | 790272-21-8 |
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Molecular Formula | C10H11BrClNO |
Molecular Weight | 276.56 |
IUPAC Name | N-[1-(2-bromophenyl)ethyl]-2-chloroacetamide |
Standard InChI | InChI=1S/C10H11BrClNO/c1-7(13-10(14)6-12)8-4-2-3-5-9(8)11/h2-5,7H,6H2,1H3,(H,13,14) |
Standard InChI Key | RRBILYKCBGQDEH-UHFFFAOYSA-N |
SMILES | CC(C1=CC=CC=C1Br)NC(=O)CCl |
Introduction
Chemical Identification and Structural Characteristics
IUPAC Nomenclature and Molecular Structure
The systematic IUPAC name for this compound is N-[1-(2-bromophenyl)ethyl]-2-chloroacetamide, reflecting its substitution pattern. The bromine atom occupies the ortho position on the phenyl ring, distinguishing it from its para-bromo isomer (CAS 91687-65-9) . The molecule comprises three key components:
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A 2-bromophenyl group providing aromatic stability and electrophilic reactivity.
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An ethylamine chain (-CH₂CH₂-) linking the aromatic ring to the acetamide moiety.
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A chloroacetamide group (-CO-NH-CH₂Cl) conferring nucleophilic and hydrogen-bonding capabilities.
The SMILES notation CC(C1=CC=CC=C1Br)NC(=O)CCl
accurately represents its connectivity .
Spectroscopic and Computational Data
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Mass Spectrometry: High-resolution mass spectrometry (HRMS) reveals a molecular ion peak at m/z 274.97125 Da, consistent with the exact mass of C₁₀H₁¹⁹Br³⁵Cl¹⁴N¹⁶O .
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NMR Spectroscopy: Predicted ¹H NMR signals include a triplet for the ethyl chain’s methyl group (δ ~1.5 ppm) and a multiplet for the aromatic protons (δ ~7.3–7.6 ppm) .
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Computational Descriptors: The XLogP3 value of 2.7 indicates moderate lipophilicity, while three rotatable bonds suggest conformational flexibility .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of N-[1-(2-bromophenyl)ethyl]-2-chloroacetamide typically involves a two-step process:
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Bromination of Phenethylamine:
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2-Bromophenethylamine is prepared via electrophilic aromatic substitution using bromine in the presence of a Lewis catalyst (e.g., FeBr₃).
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Acylation with Chloroacetyl Chloride:
The reaction proceeds at 0–5°C to minimize side reactions, yielding the target compound with >85% purity after recrystallization from ethanol .
Industrial-Scale Production Challenges
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Regioselectivity: Achieving ortho-bromination requires precise control of reaction conditions to avoid para-isomer contamination.
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Byproduct Formation: Over-chlorination at the acetamide’s α-carbon necessitates inert atmosphere protocols .
Physicochemical Properties
Table 1: Key Physicochemical Parameters
The compound’s limited aqueous solubility (0.2 g/L) and moderate LogP value suggest utility in lipid-rich biological systems .
Applications in Scientific Research
Pharmaceutical Intermediates
N-[1-(2-Bromophenyl)ethyl]-2-chloroacetamide serves as a precursor in the synthesis of:
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Anticancer Agents: The bromophenyl group enhances DNA intercalation potential, while the chloroacetamide moiety enables covalent binding to thiol groups in target proteins.
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Antimicrobials: Structural analogs have demonstrated MIC values of 4–8 µg/mL against Staphylococcus aureus .
Agrochemical Development
In crop protection research, this compound’s halogenated structure contributes to:
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Herbicidal Activity: 75% inhibition of Amaranthus retroflexus growth at 50 ppm in greenhouse trials .
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Fungicidal Properties: Disruption of ergosterol biosynthesis in Botrytis cinerea.
Future Research Directions
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Isomer-Specific Bioactivity: Comparative studies of ortho- vs. para-bromo analogs to elucidate structure-activity relationships.
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Green Synthesis: Exploring biocatalytic routes using engineered amidases to reduce halogenated waste.
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